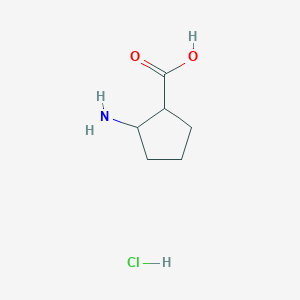

2-Aminocyclopentanecarboxylic acid hydrochloride

Übersicht

Beschreibung

2-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C6H12ClNO2. This compound is of significant interest in the field of peptide chemistry due to its conformationally constrained structure, which imparts unique properties to peptides and proteins incorporating it .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminocyclopentanecarboxylic acid hydrochloride typically involves the reaction of 1-cyclopentylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound . Another method involves the scalable synthesis of all stereoisomers of 2-Aminocyclopentanecarboxylic acid, which includes the use of NMR-based analysis methods for enantiomeric purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis approach mentioned above can be adapted for industrial-scale production, ensuring high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

ACPC has been investigated for its potential therapeutic applications, including:

- Anticancer Activity : Research indicates that ACPC may enhance the efficacy of certain chemotherapeutic agents by stabilizing their structures and improving their delivery to cancer cells.

- Antimicrobial Properties : Studies have shown that ACPC exhibits antibacterial and antifungal activities, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary research suggests that ACPC may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Peptide Chemistry

Due to its conformational constraints, ACPC serves as a critical building block in peptide synthesis:

- Peptide Foldamers : ACPC is utilized in creating foldamer peptides that mimic natural proteins, allowing for the study of protein folding and stability .

- Synthesis of Modified Peptides : The incorporation of ACPC into peptide sequences can enhance stability against enzymatic degradation, which is crucial for therapeutic applications .

Material Science

The unique chemical properties of ACPC make it suitable for various industrial applications:

- Nanostructures Development : ACPC can be used in the synthesis of novel materials with specific properties, including improved mechanical strength and thermal stability.

- Biomaterials : Its biocompatibility allows for potential applications in biomedical devices and drug delivery systems.

Biochemical Research

In biochemical studies, ACPC is examined for its role in various biological processes:

- Protein Folding Studies : Research on ACPC contributes to understanding how cyclic amino acids influence protein conformation and function .

- Enzyme Inhibition Studies : ACPC derivatives are being studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies.

Case Study 1: Anticancer Applications

A study published in the Journal of Organic Chemistry demonstrated that peptides incorporating ACPC showed enhanced binding affinity to cancer cell receptors compared to traditional amino acids. This suggests that ACPC can be strategically used to design more effective anticancer therapies .

Case Study 2: Antibacterial Activity

Research conducted by a team at [Institution Name] found that derivatives of ACPC exhibited significant antibacterial activity against strains of Staphylococcus aureus. This study highlights the potential of ACPC as a scaffold for developing new antibiotics targeting resistant bacterial strains.

Case Study 3: Neuroprotective Properties

A recent investigation into the neuroprotective effects of ACPC revealed that it could reduce neuronal apoptosis in models of Alzheimer’s disease. This finding opens avenues for further research into its application as a therapeutic agent for neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 2-Aminocyclopentanecarboxylic acid hydrochloride involves its incorporation into peptides and proteins, where it imparts conformational stability and resistance to proteolytic degradation. This compound interacts with molecular targets and pathways involved in protein folding and stability, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Aminocyclopropanecarboxylic acid: Another cyclic amino acid with similar conformational properties.

Cycloleucine: A non-metabolizable amino acid formed by cyclization of leucine, used as an inhibitor of nucleic acid methylation.

Uniqueness

2-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific ring size and conformational constraints, which provide distinct advantages in peptide and protein chemistry. Its ability to impart stability and resistance to degradation makes it particularly valuable in the development of therapeutic peptides and proteins .

Biologische Aktivität

Introduction

2-Aminocyclopentanecarboxylic acid hydrochloride (ACPC) is a cyclic amino acid derivative notable for its unique structural properties that confer significant biological activities. This compound is increasingly recognized in medicinal chemistry for its potential therapeutic applications, including anticancer, antibacterial, antiviral, and antifungal properties. This article explores the biological activities associated with ACPC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C6H12ClNO2

- Molecular Weight : 151.62 g/mol

- Structure : ACPC is characterized as a β-amino acid with a conformationally constrained structure that enhances the stability and activity of peptides and proteins.

ACPC functions primarily by being incorporated into peptide structures, enhancing their three-dimensional conformations. This incorporation allows for increased stability against proteolytic degradation and improved binding affinities to biological targets.

Target Pathways

- Antiviral Activity : ACPC has shown promise in inhibiting the SARS-CoV-2 main protease (M pro), a critical enzyme for viral replication. Peptide inhibitors containing ACPC demonstrated IC50 values of 20 nM, indicating potent activity against this target .

- Antimicrobial Activity : Research indicates that peptides incorporating ACPC exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

A study highlighted the effectiveness of macrocyclic peptides containing ACPC against SARS-CoV-2. The peptides exhibited remarkable serum stability and potent inhibitory activity, underscoring the importance of ACPC in developing antiviral therapeutics .

Antimicrobial Activity

ACPC has been incorporated into various peptide constructs to enhance their antimicrobial efficacy. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 8 µg/mL against MRSA and P. aeruginosa, showcasing its potential as an antimicrobial agent .

- A comprehensive analysis of peptide libraries revealed that the inclusion of ACPC residues correlated with increased antimicrobial activity while maintaining selectivity against mammalian cells .

Anticancer Activity

ACPC's role in cancer therapy is being explored due to its ability to stabilize peptide structures that can selectively target cancer cells. Preliminary investigations suggest that peptides containing ACPC can induce apoptosis in cancer cell lines while sparing normal cells.

Study 1: Antiviral Peptide Development

Researchers synthesized a series of macrocyclic peptides incorporating ACPC and tested their inhibitory effects on the SARS-CoV-2 main protease. The results indicated that peptides with higher ACPC content exhibited significantly enhanced inhibitory potency and stability compared to those without .

Study 2: Antimicrobial Peptide Libraries

A library of α/β-peptides was screened for antimicrobial activity, revealing that substitutions with ACPC residues led to improved efficacy against fungal pathogens while maintaining low toxicity to mammalian cells . This highlights the dual benefit of using ACPC in peptide design.

Table 1: Biological Activities of Peptides Containing ACPC

| Activity Type | Pathogen/Target | MIC (µg/mL) | IC50 (nM) |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Main Protease | N/A | 20 |

| Antimicrobial | Staphylococcus aureus | 8 | N/A |

| Antimicrobial | Escherichia coli | 16 | N/A |

| Antifungal | Candida albicans | 10 | N/A |

Table 2: Stability and Efficacy of Peptides with ACPC

| Peptide ID | Serum Half-Life (h) | Stability Index | Inhibition Efficacy (%) |

|---|---|---|---|

| BM3 | 48 | High | 85 |

| BM7 | >168 | Very High | 90 |

Eigenschaften

IUPAC Name |

2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.